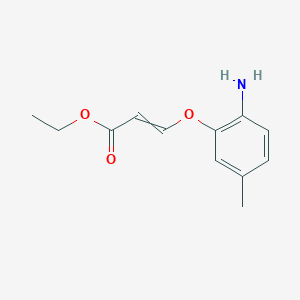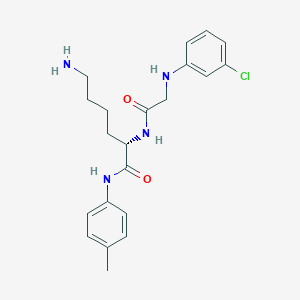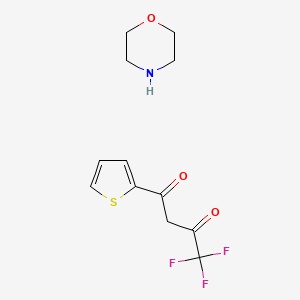
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one is a chiral compound with a specific stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3S,4S)-4-Hydroxy-3-methyl-1-(piperidin-4-yl)pentan-1-one
- (3S,4S)-4-Hydroxy-3-methyl-1-(pyrrolidin-4-yl)pentan-1-one
Uniqueness
(3S,4S)-4-Hydroxy-3-methyl-1-(morpholin-4-yl)pentan-1-one is unique due to its specific stereochemistry and the presence of the morpholine ring. This structural feature can impart distinct chemical and biological properties compared to similar compounds with different ring systems, such as piperidine or pyrrolidine.
特性
CAS番号 |
920520-64-5 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
(3S,4S)-4-hydroxy-3-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO3/c1-8(9(2)12)7-10(13)11-3-5-14-6-4-11/h8-9,12H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChIキー |
FFONYSXXVYRGRA-IUCAKERBSA-N |
異性体SMILES |
C[C@@H](CC(=O)N1CCOCC1)[C@H](C)O |
正規SMILES |
CC(CC(=O)N1CCOCC1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)





![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)

